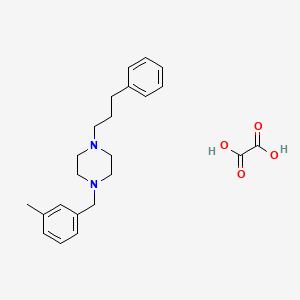![molecular formula C17H24N2O4S B5023547 N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide, also known as MP-470, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer treatment. It is a multitargeted agent that inhibits several signaling pathways involved in cancer development and progression.
Mechanism of Action
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide exerts its anticancer effects by inhibiting several signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways. It also inhibits DNA repair mechanisms and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the efficacy of radiation and chemotherapy, reduce tumor growth and metastasis, and improve overall survival in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide in lab experiments include its multitargeted mechanism of action, its ability to enhance the efficacy of other cancer treatments, and its minimal toxicity. However, its limitations include the need for further studies to determine its safety and efficacy in humans and the potential for drug resistance.
Future Directions
For N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide research include clinical trials to determine its safety and efficacy in humans, the development of combination therapies with other cancer treatments, and the identification of biomarkers to predict patient response to treatment. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound.
Synthesis Methods
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzoyl chloride to form 4-piperidinylbenzoyl chloride. The resulting compound is then reacted with 2-(2-methylprop-1-en-1-yloxy)benzoic acid to form the final product, this compound.
Scientific Research Applications
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit tumor growth and metastasis, enhance radiation and chemotherapy efficacy, and improve overall survival in animal models.
properties
IUPAC Name |
N-[1-[2-(2-methylprop-2-enoxy)benzoyl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-13(2)12-23-16-7-5-4-6-15(16)17(20)19-10-8-14(9-11-19)18-24(3,21)22/h4-7,14,18H,1,8-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPARTXMKIMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)N2CCC(CC2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5023510.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5023533.png)
![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023551.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![N-(4-ethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5023553.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5023568.png)